Product packaging for Didemethyl Citalopram Hydrobromide(Cat. No.:CAS No. 1260887-85-1)

Didemethyl Citalopram Hydrobromide

Cat. No.: B586308
CAS No.: 1260887-85-1
M. Wt: 377.257
InChI Key: HPONIRDZJWMVDD-UHFFFAOYSA-N
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Description

Didemethyl Citalopram Hydrobromide, with a molecular weight of 383.29 and the chemical formula C18H12D6BrFN2O, is a stable isotope-labeled (deuterated) analog of a key metabolite of Citalopram . Citalopram is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) approved for the treatment of major depressive disorder (MDD) in adults . The primary mechanism of action of the parent drug, Citalopram, is the potentiation of serotonergic activity in the central nervous system through the selective inhibition of the neuronal serotonin reuptake pump, with minimal effects on the reuptake of norepinephrine and dopamine . Didemethyl Citalopram is one of the two primary demethylated metabolites formed during the hepatic metabolism of Citalopram, a process primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with further metabolism involving CYP2D6 . As a metabolite, Didemethyl Citalopram is of significant research value in the fields of pharmaceutical and forensic toxicology. It serves as a critical reference standard in analytical methods, such as micellar liquid chromatography, for the simultaneous determination of Citalopram and its metabolites in various biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations . Researchers utilize this compound to study the metabolic pathways and clearance of Citalopram, as approximately 12-23% of a Citalopram dose is excreted unchanged in the urine, with its metabolites also being present . The deuterated form (D6) is particularly valuable for use as an internal standard in mass spectrometry-based assays, improving the accuracy and precision of quantitative analyses . This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18BrFN2O B586308 Didemethyl Citalopram Hydrobromide CAS No. 1260887-85-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Stereochemical Considerations

The synthesis of didemethyl citalopram (B1669093) hydrobromide is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. The synthetic pathways often parallel those of citalopram itself, with modifications to introduce or alter the amine functionality.

Precursor Synthesis and Derivatization Strategies

The journey towards didemethyl citalopram hydrobromide begins with the synthesis of key precursors. A pivotal intermediate in the synthesis of citalopram and its analogs is 5-cyanophthalide (B15270). nih.govchemicalbook.comgoogle.com Various methods have been developed for the synthesis of this precursor, with a focus on improving yield and avoiding hazardous reagents. nih.govgoogle.com One common approach involves the conversion of 5-carboxyphthalide (B1580894) to 5-cyanophthalide. google.com

Once 5-cyanophthalide is obtained, the subsequent steps involve the introduction of the fluorophenyl and the aminopropyl side chain. A Grignard reaction with 4-fluorophenylmagnesium bromide is a common strategy. asianpubs.orgresearchgate.net To arrive at didemethylcitalopram (B1207907), a key derivatization strategy involves the use of a protected aminopropyl group or a precursor that can be readily converted to a primary amine. For instance, the synthesis can proceed through an intermediate like 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.govresearchgate.netnih.gov This precursor, which contains the core structure of didemethylcitalopram, can then be synthesized and subsequently purified.

Reaction Mechanisms and Optimized Conditions for N-Demethylation Analogs

The synthesis of didemethylcitalopram can also be achieved through the N-demethylation of citalopram. This process involves the removal of two methyl groups from the tertiary amine of citalopram. Several chemical methods are available for the N-demethylation of tertiary amines, with the von Braun reaction and the use of chloroformate reagents being prominent. nih.gov

The von Braun reaction traditionally employs cyanogen (B1215507) bromide (BrCN) to cleave tertiary amines. nih.gov The reaction proceeds through a cyanoammonium bromide intermediate, which then breaks down to yield an alkyl bromide and a disubstituted cyanamide (B42294). Subsequent hydrolysis of the cyanamide furnishes the secondary amine.

A more widely used and often milder method involves the use of chloroformate reagents, such as α-chloroethyl chloroformate. nih.govresearchgate.netepa.gov This reagent reacts with the tertiary amine to form a carbamate (B1207046) intermediate. This intermediate is then solvolytically cleaved, typically by heating in methanol, to yield the secondary amine hydrochloride. nih.govepa.gov An improved synthesis of N-desmethylcitalopram, the monodemethylated metabolite, has been reported using 1-chloroethyl chloroformate with a yield of 87%. researchgate.net

The synthesis of didemethylcitalopram requires a two-step demethylation process. Optimized conditions for the first demethylation to N-desmethylcitalopram would be followed by a second demethylation step under similar or modified conditions to yield the primary amine, didemethylcitalopram. The choice of reagent and reaction conditions is crucial to control the extent of demethylation and minimize side reactions. For instance, photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines and could be a potential route for the synthesis of didemethylcitalopram. acs.org

Purification and Isolation Techniques in Synthesis

The purification and isolation of didemethylcitalopram hydrobromide from the reaction mixture are critical steps to obtain a product of high purity. Common techniques include crystallization, column chromatography, and the formation of a salt. asianpubs.orggoogle.com

Crystallization is a widely used method for purifying solid compounds. The choice of solvent is paramount for effective purification. For citalopram hydrobromide, solvents such as alcohols (e.g., ethanol, isopropanol), water, and acetone, or mixtures thereof, have been employed. google.com Controlling the cooling rate during crystallization can influence the crystal size and purity of the final product. google.com Similar principles would apply to the crystallization of didemethylcitalopram hydrobromide, with the specific solvent system being optimized for its solubility characteristics.

Column chromatography is another powerful purification technique. For citalopram and its analogs, silica (B1680970) gel is a common stationary phase. asianpubs.org The choice of the mobile phase (eluent) is tailored to achieve good separation of the desired product from impurities.

Finally, the conversion of the free base of didemethylcitalopram to its hydrobromide salt serves as both a purification step and a means to improve its stability and handling properties. This is typically achieved by treating a solution of the base with hydrobromic acid. researchgate.net The resulting salt can then be isolated by filtration and dried.

Stereochemical Aspects in Didemethyl Citalopram Synthesis and Isomer Separation

Citalopram possesses a single chiral center, and therefore exists as a pair of enantiomers, (S)-(+)-citalopram and (R)-(-)-citalopram. researchgate.netmdpi.com The pharmacological activity of citalopram resides primarily in the (S)-enantiomer, escitalopram (B1671245). mdpi.com Consequently, the stereochemistry of didemethylcitalopram is also of significant interest.

The synthesis of didemethylcitalopram from racemic citalopram will result in a racemic mixture of (S)- and (R)-didemethylcitalopram. To obtain the individual enantiomers, either a stereoselective synthesis or a resolution of the racemic mixture is required. mdpi.com

Stereoselective synthesis aims to produce a single enantiomer preferentially. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. While stereoselective syntheses for escitalopram have been developed, specific methods for the stereoselective synthesis of didemethylcitalopram are less commonly reported.

The more common approach is the resolution of the racemic mixture. This can be accomplished by several methods, including:

Classical resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as di-p-toluoyl-D-tartaric acid. google.com The diastereomers, having different physical properties, can then be separated by crystallization.

Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net Various CSPs, including those based on cyclodextrins and macrocyclic glycopeptides, have been successfully used for the enantiomeric separation of citalopram and its analogs. drugbank.comnih.gov

Development of Didemethyl Citalopram Analogs for Receptor Ligand Design

The core structure of didemethylcitalopram serves as a valuable template for the design and synthesis of novel ligands targeting the serotonin (B10506) transporter (SERT) and other receptors. nih.govnih.govnih.govku.dkacs.org By systematically modifying the structure of didemethylcitalopram and its parent compound, citalopram, researchers can explore the structure-activity relationships (SAR) that govern ligand binding and selectivity. researchgate.netnih.govnih.govnih.govacs.org

Studies have shown that modifications at various positions of the citalopram scaffold, including the phthalane ring, the fluorophenyl group, and the amine side chain, can significantly impact the affinity and selectivity for SERT, as well as for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govnih.govacs.org For example, the replacement of the 5-cyano group with other substituents has been investigated to assess the steric and electronic requirements for high-affinity binding. nih.gov

The primary amine of didemethylcitalopram offers a reactive handle for further derivatization, allowing for the introduction of a wide range of functional groups. This enables the synthesis of a diverse library of analogs for screening at various receptor targets. The development of such analogs is crucial for mapping the binding pockets of transporters and receptors and for the rational design of new therapeutic agents with improved efficacy and side-effect profiles. nih.govnih.gov Research into these analogs has provided valuable insights into the molecular determinants of ligand recognition at the serotonin transporter. nih.govresearchgate.net

Metabolic Formation and Biotransformation Pathways

Enzymatic Biotransformation of Citalopram (B1669093) to Didemethylcitalopram (B1207907)

The journey from the parent drug, citalopram, to its metabolite, didemethylcitalopram, involves sequential demethylation reactions catalyzed by specific enzyme systems. This process begins with the conversion of citalopram to its intermediate metabolite, desmethylcitalopram (B1219260).

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a central role in the metabolism of citalopram. ontosight.ai The initial N-demethylation of citalopram to desmethylcitalopram is primarily mediated by the CYP2C19 and CYP3A4 isoenzymes, with a minor contribution from CYP2D6. hres.canih.govnih.gov

Subsequently, the further demethylation of desmethylcitalopram to form didemethylcitalopram is predominantly catalyzed by the CYP2D6 isoenzyme. nih.govdrugbank.comnih.gov Studies have shown that CYP2D6 exclusively mediates this second demethylation step. nih.gov The formation of both enantiomers of didemethylcitalopram (S- and R-didemethylcitalopram) is dependent on CYP2D6 activity. nih.gov

The relative contributions of these isoforms can vary. For instance, at therapeutic concentrations of citalopram, it is estimated that CYP3A4 is responsible for 40-50% of the formation of desmethylcitalopram. nih.gov The involvement of multiple CYP enzymes in the metabolism of citalopram means that the inhibition of a single enzyme may not significantly reduce its clearance. nih.gov

Key Cytochrome P450 Isoforms in Didemethylcitalopram Formation

EnzymeMetabolic StepSubstrate(s)Product(s)Relative Contribution
CYP2C19First N-demethylationCitalopramDesmethylcitalopramMajor hres.canih.govnih.gov
CYP3A4First N-demethylationCitalopramDesmethylcitalopramMajor hres.canih.govnih.gov
CYP2D6First N-demethylationCitalopramDesmethylcitalopramMinor hres.canih.gov
CYP2D6Second N-demethylationDesmethylcitalopramDidemethylcitalopramExclusive nih.govnih.gov

While the cytochrome P450 system is the primary driver of citalopram's demethylation in the liver, other enzyme systems, such as monoamine oxidases (MAOs), are involved in its metabolism, particularly in the brain. nih.gov MAO-A and MAO-B can metabolize citalopram and its demethylated metabolites to a propionic acid derivative. nih.govnih.gov However, the demethylation process leading to didemethylcitalopram is primarily attributed to the CYP enzymes. nih.govdrugbank.com Some research also points to the involvement of aldehyde oxidase in the formation of the citalopram propionic acid metabolite. nih.gov

In Vitro Models for Studying Didemethylcitalopram Biogenesis

To elucidate the intricate metabolic pathways of citalopram and the formation of its metabolites like didemethylcitalopram, researchers utilize various in vitro models that simulate the metabolic environment of the liver.

Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for studying drug metabolism. hres.cacore.ac.uknih.gov Incubating citalopram and its intermediate, desmethylcitalopram, with human liver microsomes allows for the direct observation and quantification of metabolite formation, including didemethylcitalopram. hres.canih.govnih.gov These studies have been instrumental in identifying the specific CYP isoforms involved in each demethylation step. hres.canih.govnih.gov For example, in vitro studies with human liver microsomes have demonstrated that ketoconazole (B1673606) (a CYP3A4 inhibitor) and omeprazole (B731) (a CYP2C19 inhibitor) can reduce the formation rate of desmethylcitalopram. hres.cahres.ca

Isolated hepatocytes, which are intact liver cells, provide a more comprehensive model as they contain both Phase I (like CYP enzymes) and Phase II metabolizing enzymes. mdpi.com Studies using hepatocytes can offer a more complete picture of the metabolic fate of citalopram. core.ac.uk

To pinpoint the exact contribution of each CYP isoform, researchers employ recombinant enzyme systems. These systems involve expressing a single, specific human CYP isoform in a cell line (e.g., insect cells or bacteria) that does not naturally produce these enzymes. By incubating the drug with these individual recombinant enzymes, the specific metabolic activity of each isoform can be determined with high precision. nih.govnih.govnih.gov This approach has confirmed that CYP2D6 is the sole enzyme responsible for the conversion of desmethylcitalopram to didemethylcitalopram and that CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, are involved in the initial demethylation of citalopram. nih.govnih.gov

In Vitro Models for Didemethylcitalopram Biogenesis Research

Model SystemDescriptionKey Findings for Didemethylcitalopram
Human Liver MicrosomesSubcellular fractions rich in CYP enzymes.Identified CYP2C19, CYP3A4, and CYP2D6 as key enzymes in citalopram demethylation. hres.canih.govnih.gov
Isolated HepatocytesIntact liver cells containing a full complement of metabolic enzymes.Provides a more complete metabolic profile of citalopram. core.ac.uk
Recombinant Enzyme SystemsExpression of a single CYP isoform in a host cell line.Confirmed the exclusive role of CYP2D6 in the formation of didemethylcitalopram from desmethylcitalopram. nih.govnih.gov

Comparative Metabolic Profiling of Didemethylcitalopram Across Preclinical Species

Studies in preclinical animal models are essential for understanding the potential metabolism of a drug in humans. However, significant species differences in drug metabolism can exist.

In the case of citalopram, there are notable differences in the metabolic profile between humans and preclinical species like mice, rats, and dogs. hres.ca For instance, the levels of desmethylcitalopram and didemethylcitalopram are more prominent in these animal models compared to humans. hres.ca Specifically, dogs have been observed to have higher levels of didemethylcitalopram relative to the parent drug, particularly in tissues like the heart and kidneys. hres.ca A pilot study in a single beagle dog using liver microsomes suggested that the canine equivalent of human CYP2D6, CYP2D15, is the primary enzyme involved in the formation of both desmethylcitalopram and didemethylcitalopram. agriculturejournals.czresearchgate.net This high production of didemethylcitalopram in dogs may be linked to observed adverse effects in this species. agriculturejournals.czresearchgate.net

These comparative studies highlight the importance of carefully extrapolating metabolic data from preclinical species to humans. While the fundamental pathways may be similar, the relative contributions of different enzymes and the resulting metabolite concentrations can vary significantly. hres.ca

Molecular Pharmacology and Target Interaction Mechanisms

Interaction with Serotonin (B10506) Transporter (SERT)

The serotonin transporter is a key protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thus regulating serotonergic neurotransmission. nih.govbiorxiv.org Didemethylcitalopram (B1207907), following its formation from citalopram (B1669093), interacts with SERT to modulate its function. hres.ca

In vitro studies are crucial for characterizing the direct interaction of a compound with its target. For didemethylcitalopram, these studies have been conducted using various preparations, including rat brain synaptosomes and cells engineered to express the human serotonin transporter. hres.ca

The inhibitory potency of didemethylcitalopram on serotonin reuptake is a key measure of its activity. In studies using rat brain synaptosomes, didemethylcitalopram exhibited an IC₅₀ value of 24 nM for the inhibition of serotonin (5-HT) uptake. hres.ca The IC₅₀ value represents the concentration of the inhibitor required to reduce the rate of uptake by 50%. While potent, this is less so than its parent compound, citalopram (IC₅₀ = 1.8 nM), and the intermediate metabolite, desmethylcitalopram (B1219260) (IC₅₀ = 7.4 nM). hres.ca These findings indicate that the successive removal of methyl groups from the side chain of citalopram leads to a decrease in inhibitory potency at SERT. hres.canih.gov Despite this, didemethylcitalopram is still considered a potent inhibitor of serotonin reuptake. hres.cageneesmiddeleninformatiebank.nl

Selectivity is a critical aspect of the pharmacological profile of an SSRI. Didemethylcitalopram demonstrates high selectivity for SERT over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). hres.ca This selectivity ensures that its primary pharmacological effect is the enhancement of serotonergic neurotransmission, with minimal impact on other neurotransmitter systems. fda.govfda.gov The ratio of its inhibitory activity at NET versus SERT (NE/5-HT) is 63, highlighting its preference for the serotonin transporter. hres.ca

In Vitro Inhibitory Potency (IC₅₀, nM) of Citalopram and its Metabolites on Monoamine Uptake in Rat Brain Synaptosomes

Compound5-HT (SERT)NE (NET)DA (DAT)Selectivity (NE/5-HT)
Citalopram1.88800410004889
Desmethylcitalopram7.478026000105
Didemethylcitalopram2415001200063

Data sourced from hres.ca

The fundamental mechanism by which didemethylcitalopram exerts its effect is the competitive inhibition of serotonin transport at SERT. fda.govfda.gov By binding to the transporter, it physically obstructs the passage of serotonin from the synaptic cleft back into the presynaptic neuron. probes-drugs.org This leads to an increased concentration of serotonin in the synapse, thereby enhancing and prolonging its action on postsynaptic receptors. fda.gov

Exploration of Interactions with Other Neurotransmitter Transporters (e.g., NET, DAT)

A defining characteristic of selective serotonin reuptake inhibitors is their minimal interaction with transporters for other neurotransmitters like norepinephrine (NET) and dopamine (DAT). wikipedia.org Didemethylcitalopram adheres to this principle, exhibiting significantly lower affinity for both NET and DAT compared to SERT. hres.ca

As detailed in the table above, the IC₅₀ value for didemethylcitalopram at NET is 1500 nM, and at DAT, it is 12000 nM. hres.ca These values are substantially higher than its 24 nM IC₅₀ at SERT, underscoring its selectivity. hres.ca This selectivity profile is important as interactions with NET and DAT are associated with different pharmacological effects and potential side effects. wikipedia.org The focused action of didemethylcitalopram on SERT is a key feature inherited from its parent compound, citalopram. fda.govfda.gov

Structural Basis of Didemethylcitalopram Pharmacological Activity

The chemical structure of a molecule dictates its pharmacological properties. For didemethylcitalopram, its three-dimensional shape and the arrangement of its functional groups are critical for its interaction with the serotonin transporter.

Structure-activity relationship (SAR) studies of citalopram and its metabolites reveal important insights into the molecular features governing their binding to SERT. The core phthalane ring structure of citalopram is a fundamental scaffold for its activity. nih.govku.dknih.gov A key determinant of potency is the nature of the substituent on the side-chain nitrogen atom.

The progressive N-demethylation from citalopram to desmethylcitalopram and finally to didemethylcitalopram results in a systematic decrease in binding affinity and inhibitory potency at the primary binding site (S1) of SERT. researchgate.netresearchgate.net This suggests that the methyl groups on the nitrogen atom contribute favorably to the binding interaction, likely through hydrophobic or van der Waals forces within a specific pocket of the transporter.

Interestingly, some research has explored the binding of citalopram derivatives to an allosteric site (S2) on SERT. nih.govku.dknih.gov One study found that a dimethyl citalopram analog exhibited a higher relative affinity for the allosteric site compared to the primary site. ku.dknih.gov While didemethylcitalopram itself primarily acts on the orthosteric site, these findings highlight the complex nature of ligand-transporter interactions and how small structural modifications can alter binding preferences.

Molecular docking and computational modeling are powerful tools used to visualize and understand how a ligand like didemethylcitalopram fits into the binding pocket of its target protein. nih.govresearchgate.netnih.gov These models, often based on the crystal structure of homologous transporters, predict the likely binding pose and key interactions.

For citalopram and its analogs, these studies suggest that they bind within a central cavity of SERT, overlapping with the serotonin binding site. nih.govresearchgate.netlongdom.org Key interactions are thought to involve an ionic bond between the protonated amine of the ligand's side chain and a specific aspartate residue (Asp98) in the transporter. researchgate.net Other important interactions may include hydrogen bonds and aromatic stacking with other amino acid residues lining the binding pocket. nih.gov

In the case of didemethylcitalopram, the absence of the two methyl groups present in citalopram would result in a loss of the hydrophobic interactions these groups would have within the binding site. This loss of favorable interactions provides a structural explanation for the observed lower binding affinity of didemethylcitalopram compared to citalopram and desmethylcitalopram, as demonstrated by the in vitro binding data. hres.ca Computational models can thus rationalize the structure-activity relationships observed experimentally. nih.govresearchgate.net

Allosteric Modulation of Serotonin Transporter by Didemethyl Citalopram

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and the primary target for selective serotonin reuptake inhibitors (SSRIs). Beyond the primary (orthosteric) binding site where serotonin and SSRIs bind to inhibit reuptake, SERT also possesses at least one allosteric binding site. frontiersin.orgnih.gov Ligands that bind to this allosteric site can modulate the binding and function of ligands at the orthosteric site, representing a sophisticated mechanism for regulating transporter activity. frontiersin.orgnih.gov

The parent compound of didemethylcitalopram, citalopram, and its enantiomers (S-citalopram and R-citalopram) are known to interact with this allosteric site. nih.govnih.gov S-citalopram (escitalopram), in particular, demonstrates a notable allosteric activity that is believed to contribute to its therapeutic efficacy. mdpi.comviamedica.pl It has been shown to bind to the allosteric site, which in turn stabilizes the binding of another S-citalopram molecule at the primary site, thereby prolonging the inhibition of serotonin reuptake. viamedica.plfda.gov

However, a comprehensive review of the scientific literature reveals a significant gap in the specific research concerning the allosteric modulation of the serotonin transporter by didemethylcitalopram hydrobromide. While didemethylcitalopram is a known active metabolite of citalopram, formed through metabolism by the cytochrome P450 enzyme CYP2D6, its pharmacological activity, particularly concerning allosteric mechanisms, is not well-documented. drugbank.comresearchgate.net

Studies on the metabolites of citalopram have generally indicated that they possess significantly lower potency in inhibiting serotonin reuptake compared to the parent compound. drugbank.comfda.gov For instance, in vitro studies have suggested that citalopram is substantially more potent than its metabolites in this regard. fda.gov One report has stated that metabolites such as didemethylcitalopram have "virtually no serotonin reuptake activity in vivo". researchgate.net This diminished activity at the primary binding site has likely contributed to a reduced focus on their potential allosteric effects.

Consequently, there is a lack of available data to construct a detailed profile of didemethylcitalopram's interaction with the SERT allosteric site. Key research findings, such as binding affinities (Ki), half-maximal effective concentrations (EC50), or dissociation constants for the allosteric site, are not present in the reviewed literature for this specific compound. Therefore, no data tables detailing these specific research findings can be generated at this time.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Didemethyl Citalopram (B1669093) Quantification

Chromatography is the cornerstone for separating didemethyl citalopram from its parent compound and other metabolites in complex biological matrices. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of didemethyl citalopram. When coupled with UV or fluorescence detectors, it offers reliable and sensitive analysis.

Fluorescence detection is particularly advantageous due to its high sensitivity. For instance, a developed HPLC method using fluorescence detection (excitation at 238 nm, emission at 300 nm) successfully quantified didemethylcitalopram (B1207907) in human plasma. researchgate.net This method utilized a reversed-phase C18 column and a mobile phase consisting of acetonitrile (B52724) and aqueous tetramethylammonium (B1211777) perchlorate (B79767) (pH 1.9). researchgate.net Another sensitive HPLC method with fluorescence detection was developed for the stereoselective determination of didemethylcitalopram enantiomers in rat plasma and brain tissue, which involved pre-column chiral derivatization. nih.gov This approach achieved detection limits as low as 2.1 ng/mL in plasma and 42.8 ng/g in brain tissue. nih.gov

While less sensitive than fluorescence, UV detection is also utilized. Several HPLC methods have been established for determining citalopram and its metabolites, including didemethylcitalopram, using UV detectors. researchgate.netfabad.org.tr

Interactive Table: HPLC Methods for Didemethyl Citalopram Quantification
DetectorMatrixColumnMobile PhaseLinearity Range (ng/mL)LOQ (ng/mL)Reference
FluorescenceHuman PlasmaReversed-phase C1840% acetonitrile: 60% aqueous tetramethylammonium perchlorate (pH 1.9)2.5–50.02.0 researchgate.net
FluorescenceRat PlasmaNormal-phase silica (B1680970)Not Specified5-1000<2.1 nih.gov
FluorescenceHuman PlasmaNot SpecifiedNot Specified6-8006 nih.gov

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard. longdom.org This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

LC-MS/MS methods have been validated for the simultaneous quantification of multiple antidepressants and their metabolites, including didemethylcitalopram, in plasma and whole blood. nih.govnih.gov These methods often feature a simple "dilute-and-shoot" approach or a protein precipitation step followed by direct injection, significantly reducing sample preparation time. thermofisher.com For example, an ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method was validated for quantifying 27 antidepressants and metabolites from just 100 μL of plasma. nih.gov

The high sensitivity of LC-MS/MS allows for very low limits of quantification (LOQ). One method for analyzing citalopram and its demethylated metabolites in neonatal hair samples achieved an LOQ of 25 pg/mg for all analytes. researchgate.net Another chiral LC-MS/MS method for whole blood samples reported an LOQ of 0.005 mg/kg for each enantiomer of citalopram and desmethylcitalopram (B1219260). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of didemethyl citalopram. A key consideration for GC-MS analysis of such compounds is the need for derivatization to increase their volatility and improve chromatographic behavior. nih.gov

A GC-MS method was developed for the simultaneous determination of citalopram and its N-demethylated metabolites, where the analytes were derivatized with N-methyl-bis(trifluoroacetamide). oup.com This method demonstrated good linearity and sensitivity, with an LOQ of 0.5 ng/mL for didesmethylcitalopram. oup.com Another study presented a GC-MS procedure where demethylated amines were derivatized with trifluoroacetic anhydride. nih.gov This method achieved an LOQ of 2 ng/ml for didesmethylcitalopram. nih.gov

Interactive Table: GC-MS Method Parameters for Didemethyl Citalopram
Derivatization AgentMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
N-methyl-bis(trifluoroacetamide)Plasma5-600.5 oup.com
Trifluoroacetic anhydridePlasma10-5002 nih.gov

Sample Preparation Strategies for Biological Matrices in Preclinical Research

Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte before instrumental analysis. The choice of extraction and purification protocol depends on the nature of the biological sample (e.g., plasma, blood, hair) and the analytical technique employed.

Several extraction techniques are commonly used for didemethyl citalopram in preclinical research:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. For the analysis of citalopram and its metabolites, LLE has been used with solvents like toluene:isoamyl alcohol. researchgate.net One GC-MS method used a liquid-solvent extraction to separate basic compounds from acidic ones after adjusting the sample pH. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. C-18 extraction cartridges are commonly used for extracting citalopram and its metabolites from plasma. researchgate.net One HPLC method with fluorescence detection used SPE to measure citalopram and desmethylcitalopram in deproteinized plasma, reporting an extraction recovery of 104 ± 3%. nih.gov

Protein Precipitation: This is a simple and rapid method often used before LC-MS/MS analysis. It involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate proteins. The supernatant is then separated and injected into the analytical system. This approach is a key part of the "dilute-and-shoot" methods that streamline sample processing in preclinical studies. thermofisher.com

Validation of analytical methods is essential to ensure the reliability and reproducibility of the results. Key validation parameters are rigorously assessed according to established guidelines.

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For didemethyl citalopram, linear ranges have been established from as low as 5 ng/mL to 60 ng/mL for GC-MS and from 2.5 ng/mL to 50 ng/mL for HPLC-fluorescence. researchgate.netoup.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (CV%). Accuracy is the closeness of the measured value to the true value. For didemethylcitalopram analysis, intra- and inter-day CVs are typically required to be less than 15%. nih.govoup.com For example, one GC-MS method reported intra- and interday CVs ranging from 3% to 11%. oup.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. LC-MS/MS methods offer the lowest LOQs, often in the sub-ng/mL range. nih.govresearchgate.net For instance, a chiral LC-MS/MS method reported an LOQ of 0.1 ng/mL in plasma. researchgate.net HPLC methods have LOQs for didemethylcitalopram around 2.0 ng/mL, while GC-MS methods report LOQs between 0.5 and 2 ng/mL. researchgate.netnih.govoup.com

Interactive Table: Validation Parameters for Didemethyl Citalopram Analysis
TechniqueMatrixLinearity (ng/mL)LOQ (ng/mL)Precision (%CV)Accuracy/Recovery (%)Reference
HPLC-FluorescenceRat Plasma & Brain5-1000<2.1<10.581-88 nih.gov
GC-MSPlasma5-600.53-1139-66 oup.com
HPLC-FluorescenceHuman Plasma6-80061.1-8.8104 ± 3 nih.gov
LC-MS/MSHuman & Rat Plasmaup to 5000.1Not Specified>70 researchgate.net
UPLC-MS/MSPlasmaNot Specified2.5-10<15>59 nih.gov

Spectroscopic Characterization of Didemethyl Citalopram

The structural elucidation and confirmation of the identity of Didemethyl Citalopram, a metabolite of Citalopram, rely on various analytical techniques. Among these, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are pivotal in providing detailed information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Didemethyl Citalopram, both ¹H NMR and ¹³C NMR are instrumental in confirming its structure, which is characterized by the absence of the two methyl groups present in the parent compound, Citalopram.

In a hypothetical ¹H NMR spectrum of Didemethyl Citalopram, one would expect to see the disappearance of the signals corresponding to the N-methyl protons, which are typically observed in the ¹H NMR spectrum of Citalopram. hmdb.ca The signals for the aromatic protons on the fluorophenyl and benzofuran (B130515) rings, as well as the protons of the aminopropyl side chain, would remain, albeit with potential shifts due to the change in the electronic environment resulting from demethylation.

Similarly, the ¹³C NMR spectrum of Didemethyl Citalopram would show the absence of the carbon signals corresponding to the two methyl groups. The chemical shifts of the other carbon atoms in the molecule, particularly those in proximity to the nitrogen atom, would also be affected by the demethylation. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Data for Didemethyl Citalopram

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons~7.0 - 7.8 (multiplets)~110 - 165
CH₂ (propyl chain)~1.5 - 3.0 (multiplets)~20 - 40
CH (benzylic)~4.0 - 4.5 (triplet)~80 - 90
NH₂VariableNot applicable
Aromatic CarbonsNot applicable~110 - 165
Nitrile CarbonNot applicable~115 - 120
Benzylic CarbonNot applicable~80 - 90
Propyl Chain CarbonsNot applicable~20 - 40

Note: The predicted values are based on the general chemical shift ranges for similar functional groups and the expected changes upon demethylation of Citalopram. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Didemethyl Citalopram would exhibit characteristic absorption bands corresponding to its key structural features.

While specific FT-IR data for Didemethyl Citalopram is not detailed in the search results, the analysis of Citalopram provides a reference point. researchgate.netijnnonline.net The FT-IR spectrum of Citalopram shows peaks for C-H stretching (aromatic), C-H stretching (aliphatic), and the nitrile group (C≡N). researchgate.net

For Didemethyl Citalopram, the FT-IR spectrum would be expected to show the following characteristic peaks:

N-H Stretching: The most significant difference compared to Citalopram would be the appearance of N-H stretching vibrations from the primary amine group, typically in the region of 3300-3500 cm⁻¹. This would likely appear as a medium to strong band.

C-N Stretching: The C-N stretching vibration of the primary amine would also be present, usually in the range of 1020-1250 cm⁻¹.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic rings.

Aliphatic C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range would correspond to the C-H stretching of the propyl side chain.

C≡N Stretching: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ would be characteristic of the nitrile group.

C-O-C Stretching: The ether linkage in the benzofuran ring would show a strong absorption band in the 1000-1300 cm⁻¹ region.

C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region would be indicative of the carbon-fluorine bond.

Table 2: Predicted FT-IR Absorption Bands for Didemethyl Citalopram

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Primary Amine)3300 - 3500Medium - Strong
Aromatic C-H Stretch> 3000Variable
Aliphatic C-H Stretch2850 - 2960Medium
C≡N Stretch (Nitrile)2220 - 2260Medium, Sharp
C-O-C Stretch (Ether)1000 - 1300Strong
C-N Stretch (Amine)1020 - 1250Medium
C-F Stretch1000 - 1400Strong

Note: The predicted values are based on standard FT-IR correlation tables and the known structure of Didemethyl Citalopram. Actual experimental values may vary.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

In Vitro Pharmacokinetic Parameters

Plasma Protein Binding Characteristics

The binding of didemethylcitalopram (B1207907) (DDCT) to human plasma proteins is approximately 80%. drugbank.com This is comparable to its parent compound, citalopram (B1669093), and the primary metabolite, demethylcitalopram (DCT), which also exhibit plasma protein binding of about 80%. drugbank.comhres.ca The relatively low to moderate plasma protein binding suggests a lower potential for clinically significant drug-drug interactions arising from displacement from binding sites. medsafe.govt.nzmedsafe.govt.nz In animal studies, specifically in mice and dogs, the binding of citalopram and its demethylated metabolites to plasma proteins has been estimated to be in the range of 70-80%. hres.ca

Table 1: Plasma Protein Binding of Citalopram and its Metabolites

Compound Plasma Protein Binding (%) Species
Didemethylcitalopram ~80 Human
Demethylcitalopram ~80 Human
Citalopram ~80 Human

Microsomal Stability and Intrinsic Clearance

The metabolism of citalopram to didemethylcitalopram occurs in a stepwise manner. Citalopram is first N-demethylated to demethylcitalopram (DCT), primarily by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. drugbank.comnih.govnih.gov Subsequently, DCT is further demethylated to didemethylcitalopram (DDCT), a reaction mediated by CYP2D6. drugbank.comnih.gov

In vitro studies using human liver microsomes have been instrumental in elucidating the kinetic parameters of these metabolic pathways. nih.govnih.govnih.gov These studies help in understanding the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound. youtube.comyoutube.com

A study investigating the in vitro biotransformation of citalopram and its metabolites in Beagle dog liver microsomes revealed that the production of both demethylcitalopram and didemethylcitalopram involves high-affinity enzymes. nih.govagriculturejournals.cz The intrinsic clearance values for the formation of these metabolites were found to be very high, suggesting efficient metabolism in this animal model. agriculturejournals.cz Specifically, the study pointed to CYP2D15, the canine analogue of human CYP2D6, as the primary enzyme responsible for the formation of didemethylcitalopram. nih.govagriculturejournals.cz

Table 2: In Vitro Biotransformation Kinetics in Beagle Dog Liver Microsomes

Substrate Metabolite Km (µM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
(S)-Demethylcitalopram (S)-Didemethylcitalopram 0.3 15.6 52

Source: nih.gov

It's important to note that there are significant species differences in the metabolism of citalopram, with a notably higher formation of didemethylcitalopram in dogs compared to humans. nih.govnih.gov

Membrane Permeability Studies

While specific membrane permeability studies focusing solely on didemethyl citalopram hydrobromide are not extensively detailed in the provided search results, general principles of drug permeability across biological membranes are relevant. The ability of a compound to cross membranes, such as the intestinal epithelium for absorption or the blood-brain barrier for central nervous system effects, is a critical pharmacokinetic parameter. nih.govufz.de

Studies on the parent drug, citalopram, indicate that it is a highly lipophilic compound, which facilitates its rapid and extensive absorption. nih.govnih.gov The passive diffusion of molecules across lipid bilayers is a key mechanism of transport. nih.govufz.de Given that didemethylcitalopram is a metabolite of citalopram, it is expected to share some physicochemical properties, although its specific permeability characteristics would require dedicated investigation. The use of in vitro models like Caco-2 cell monolayers is a standard method for assessing the intestinal permeability of drugs. ufz.de

In Vivo Pharmacokinetic Profiles in Animal Models (Mechanistic Focus)

Absorption, Distribution, and Excretion Pathways

In vivo studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. Following oral administration of citalopram in rats, the parent drug and its major metabolite, N-desmethyl citalopram, are readily absorbed. nih.govresearchgate.net The disposition of citalopram is complex and can be described by multi-compartment models. nih.gov

Excretion of citalopram and its metabolites occurs through both renal and fecal routes. drugbank.com In humans, approximately 12% to 23% of an oral dose of citalopram is excreted unchanged in the urine, and about 10% is found in the feces. drugbank.comnih.gov The metabolites, including didemethylcitalopram, are also eliminated through these pathways.

Brain Penetration and Tissue Distribution

The ability of a psychoactive compound and its metabolites to penetrate the blood-brain barrier (BBB) is fundamental to its therapeutic effect. Studies in mice have investigated the brain distribution of citalopram and its metabolites. diva-portal.org Research has shown that P-glycoprotein (P-gp), an efflux transporter at the BBB, can influence the brain concentrations of citalopram and its metabolites. diva-portal.org

In P-glycoprotein deficient mice, the brain concentrations of the S-enantiomer of didemethylcitalopram were found to be 3.5 to 17 times higher compared to wild-type mice. diva-portal.org This indicates that didemethylcitalopram is a substrate for P-gp, and its brain penetration is actively limited by this transporter. diva-portal.org

The ratio of brain to serum concentrations provides an indication of the extent of brain penetration. In mice, the brain concentrations of citalopram were generally higher than the serum concentrations. diva-portal.org The distribution into the brain is a critical factor for the pharmacological activity of both the parent drug and its active metabolites. researchgate.netnih.gov

Table 3: Compound Names Mentioned

Compound Name Abbreviation
This compound DDCT
Citalopram
Demethylcitalopram DCT
Citalopram-N-oxide
Escitalopram (B1671245)
S-demethylcitalopram S-DCT
S-didemethylcitalopram S-DDCT
R-citalopram R-CIT
S-citalopram S-CIT
R-demethylcitalopram R-DCIT
S-demethylcitalopram S-DCIT
R-didemethylcitalopram R-DDCIT
S-didemethylcitalopram S-DDCIT
Citalopram propionic acid derivative CIT-PROP
3-hydroxycitalopram
3-oxocitalopram
Ketoconazole (B1673606)
Omeprazole (B731)
Quinidine
Pimozide
Levomepromazine
Lithium
Tryptophan
Cimetidine
Esomeprazole
Lansoprazole
Fluvoxamine
Ticlopidine
Itraconazole
Fluconazole
Erythromycin
Sertraline
Paroxetine
Vortioxetine
Duloxetine
Mirtazapine
Fluoxetine
Desipramine
Bupropion
Desvenlafaxine
Carvedilol
Azathioprine

Pharmacodynamic Research in Preclinical Models (Mechanistic Endpoints)

Serotonin (B10506) Transporter Occupancy Studies

Direct preclinical or clinical studies, such as those using Positron Emission Tomography (PET), designed to specifically measure the in vivo serotonin transporter (SERT) occupancy of didemethylcitalopram hydrobromide have not been prominently reported in the scientific literature. Research has overwhelmingly focused on the parent compound, citalopram, for which studies have established that therapeutic doses lead to approximately 80% occupancy of the serotonin transporter.

The lack of specific occupancy studies for DDCT is attributable to its low potency as a serotonin reuptake inhibitor. In vitro studies have demonstrated that citalopram is at least eight times more potent than its metabolites, including DDCT, at inhibiting serotonin reuptake. wikipedia.org Some research indicates that both desmethylcitalopram (B1219260) (DCT) and didemethylcitalopram have virtually no serotonin reuptake activity in vivo. researchgate.netresearchgate.net This low potency, combined with its significantly lower plasma concentrations compared to citalopram, suggests that DDCT's direct contribution to SERT occupancy during treatment with citalopram is minimal and likely not clinically significant. wikipedia.orgresearchgate.net While DDCT is technically an active metabolite that functions as an SSRI, its role is considered minor. wikipedia.org

Table 1: Comparative Potency and Plasma Levels of Citalopram and its Metabolites

Compound Relative SERT Inhibition Potency Steady-State Plasma Concentration (Relative to Citalopram)
Citalopram High 100%
Desmethylcitalopram (DCT) Lower than Citalopram ~30-50%
Didemethylcitalopram (DDCT) Significantly lower than Citalopram; described as weak or negligible in vivo ~5-10%

This table is a qualitative summary based on data from multiple sources. wikipedia.orgresearchgate.net

Neurochemical Alterations in Brain Regions (e.g., Extracellular Serotonin Levels)

Preclinical investigations into neurochemical alterations have primarily centered on the action of citalopram, which robustly increases extracellular serotonin levels in various brain regions by blocking its reuptake. nih.gov Specific studies isolating the effect of didemethylcitalopram hydrobromide on extracellular serotonin concentrations are not extensively documented.

Table 2: Summary of Citalopram Metabolite Characteristics

Compound Name Metabolic Pathway Relative Contribution to Pharmacological Activity
Citalopram Parent Drug Primary
Desmethylcitalopram (DCT) N-demethylation of Citalopram (via CYP2C19, CYP3A4) nih.gov Minor to Moderate
Didemethylcitalopram (DDCT) N-demethylation of DCT (via CYP2D6) researchgate.net Negligible

Impurities, Degradation Products, and Stability in Chemical Research

Identification and Characterization of Didemethyl Citalopram (B1669093) Degradation Products

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products that may form under various stress conditions. These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal)

While specific forced degradation studies exclusively on Didemethyl Citalopram Hydrobromide are not extensively detailed in the public domain, valuable insights can be gleaned from the comprehensive studies conducted on its parent compound, Citalopram Hydrobromide. These studies reveal the compound's susceptibility to various stress conditions, which would likely influence the stability of Didemethyl Citalopram as well.

Forced degradation of Citalopram has been performed under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal conditions. nih.govepa.gov Significant degradation is often observed under acidic, basic, and oxidative conditions. tsijournals.comtsijournals.com In contrast, the compound shows greater stability under thermal and photolytic stress.

Under hydrolytic conditions, Citalopram has been shown to form several degradation products. scielo.br Similarly, exposure to oxidative agents leads to the formation of specific degradants. Photolytic degradation also results in the generation of distinct impurities. scielo.br

A summary of degradation observed for the parent compound, Citalopram, under various stress conditions is presented below:

Stress ConditionObservationReference
Acid HydrolysisSignificant Degradation tsijournals.comtsijournals.com
Base HydrolysisSignificant Degradation tsijournals.comtsijournals.com
OxidativeSignificant Degradation tsijournals.comtsijournals.com
ThermalRelatively Stable
PhotolyticRelatively Stable

It is important to note that while these findings pertain to Citalopram, they provide a strong indication of the potential degradation pathways for this compound, given their structural similarities.

Mechanisms of Degradation

The degradation mechanisms of Citalopram, and by extension its demethylated derivatives, are linked to the lability of certain functional groups within its structure. The tertiary amine and the nitrile group are potential sites for chemical transformation. nih.gov For instance, hydrolysis of the nitrile group can lead to the formation of a carboxamide derivative, which has been identified as a known impurity and degradation product of Citalopram. scielo.br Oxidation can occur at the nitrogen atom of the dimethylamino group, leading to the formation of N-oxide derivatives. scielo.br

Analysis and Control of Process-Related Impurities

The synthesis of any pharmaceutical compound can result in the formation of process-related impurities. These are substances that are formed as by-products during the manufacturing process. The identification, characterization, and control of these impurities are critical regulatory requirements.

For Citalopram, several process-related impurities have been identified and characterized. scielo.br These include compounds arising from incomplete reactions or side reactions during the synthesis. The control of these impurities is achieved through the optimization of synthetic routes and the implementation of appropriate purification steps. The analysis of these impurities is typically carried out using chromatographic techniques, such as high-performance liquid chromatography (HPLC). nih.govepa.gov

Given that Didemethyl Citalopram is a metabolite of Citalopram, it can also be considered an impurity in the final drug product. ogyei.gov.hu Its presence and the presence of other related substances must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.

Stability Profiling of this compound and its Standards

The stability of a drug substance and its reference standards is critical for ensuring the accuracy and reliability of analytical testing throughout the shelf life of the product. Stability profiling involves storing the substance under defined conditions of temperature and humidity and monitoring its physical and chemical properties over time.

Reference standards of this compound are commercially available and are essential for the accurate quantification of this impurity in analytical testing. pharmaffiliates.com The stability of these standards themselves must be ensured through appropriate storage and handling to maintain their integrity and fitness for use.

Drug Interactions and Enzyme Modulation Mechanistic Studies

In Vitro Effects on Cytochrome P450 Enzymes (Inhibition/Induction Potential)

The metabolic pathway leading to didemethylcitalopram (B1207907) involves multiple CYP isoforms. Citalopram (B1669093) is first demethylated to desmethylcitalopram (B1219260), a reaction catalyzed mainly by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. drugbank.comnih.govnih.govpharmgkb.org Subsequently, desmethylcitalopram is converted to didemethylcitalopram, a step mediated exclusively by CYP2D6. drugbank.compharmgkb.orgpharmgkb.orgtandfonline.comhmdb.ca

While direct in vitro studies on the inhibitory or induction potential of didemethylcitalopram itself are not extensively detailed in the provided literature, the inhibitory effects of its precursors, citalopram and desmethylcitalopram, have been characterized. In vitro studies using human liver microsomes show that both citalopram and desmethylcitalopram are weak inhibitors of CYP1A2, CYP2C19, and CYP2D6. nih.gov Their inhibitory effect on CYP2C9, CYP2E1, and CYP3A is considered negligible. nih.gov Notably, desmethylcitalopram is a more potent inhibitor of CYP2D6 than the parent compound, citalopram, which may have clinical implications for drugs metabolized by this enzyme. pharmgkb.org The potential for didemethylcitalopram to inhibit CYP enzymes remains an area for further investigation.

In Vitro Inhibitory Effects of Citalopram and its Metabolite on CYP Enzymes

CYP IsoformInhibitory Effect of CitalopramInhibitory Effect of Desmethylcitalopram
CYP1A2Weak Inhibition nih.govWeak Inhibition nih.gov
CYP2C9Negligible nih.govNegligible nih.gov
CYP2C19Weak Inhibition nih.govWeak Inhibition nih.gov
CYP2D6Weak Inhibition nih.govpharmgkb.orgWeak Inhibition (more potent than Citalopram) nih.govpharmgkb.org
CYP2E1Negligible nih.govNegligible nih.gov
CYP3ANegligible nih.govNegligible nih.gov

Interactions with Drug Transporters (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a crucial role in limiting the entry of various substances into the brain at the blood-brain barrier. nih.govnih.govmedsafe.govt.nz Research has demonstrated that P-gp actively transports both enantiomers of citalopram and its two demethylated metabolites, desmethylcitalopram and didemethylcitalopram. diva-portal.org This efflux mechanism restricts their ability to cross the blood-brain barrier.

Studies in P-gp deficient mice showed significantly higher brain concentrations of citalopram's S-enantiomer compared to control mice, providing in vivo evidence that these compounds are P-gp substrates. diva-portal.org The transport of citalopram and its metabolites by P-gp does not appear to be stereoselective. diva-portal.org Therefore, didemethylcitalopram's distribution into the central nervous system is actively limited by P-gp.

Interaction of Didemethylcitalopram with P-glycoprotein

TransporterInteraction TypeConsequence
P-glycoprotein (P-gp)Substrate diva-portal.orgActively transported out of the brain, limiting central nervous system concentration. nih.govdiva-portal.org

Mechanistic Insights into Pharmacokinetic Interactions with Other Xenobiotics

The pharmacokinetics of didemethylcitalopram can be altered by other xenobiotics (e.g., co-administered drugs) through two primary mechanisms: modulation of metabolizing enzymes and interaction with drug transporters.

Firstly, since the formation of didemethylcitalopram from its precursor desmethylcitalopram is solely dependent on the CYP2D6 enzyme, any xenobiotic that inhibits or induces CYP2D6 can significantly impact the concentration of didemethylcitalopram. pharmgkb.orgtandfonline.comhmdb.canih.gov Co-administration of a potent CYP2D6 inhibitor would be expected to decrease the formation of didemethylcitalopram, leading to higher levels of desmethylcitalopram. Conversely, a CYP2D6 inducer could potentially increase the rate of its formation.

Secondly, the interaction with P-gp presents another avenue for pharmacokinetic interactions. nih.gov Xenobiotics that are P-gp inhibitors could, when co-administered, block the efflux of didemethylcitalopram from the brain. nih.gov This would lead to increased accumulation of the metabolite in the central nervous system, potentially altering its pharmacological effects. There is a recognized "drug transporter-metabolism alliance," where efflux transporters like P-gp and metabolizing enzymes such as CYPs work in concert to limit the brain penetration of drugs. nih.gov This alliance is a critical consideration for predicting drug-drug interactions involving compounds like didemethylcitalopram that are substrates for both systems.

Advanced Research Topics and Future Directions

Integration of Computational Chemistry in Didemethyl Citalopram (B1669093) Research

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, providing powerful methods to investigate molecular interactions and predict pharmacological activity. In the context of Didemethyl Citalopram, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations are paving the way for a deeper understanding of its properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For Didemethyl Citalopram, QSAR models can be developed to predict its affinity for various neuroreceptors and transporters. nih.gov By analyzing a series of related compounds and their experimentally determined activities, researchers can identify the key structural features that govern the pharmacological effects of Didemethyl Citalopram. nih.govnih.gov These models can then be used to virtually screen new derivatives with potentially enhanced or more selective activity, thereby accelerating the drug discovery process. nih.gov The primary molecular descriptors often considered in these models include hydrophobicity, electrostatic properties, and the capacity for hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a dynamic view of how Didemethyl Citalopram interacts with its biological targets at an atomic level. These simulations can model the binding process of the compound to proteins like the serotonin (B10506) transporter (SERT), offering insights into the specific amino acid residues involved and the conformational changes that occur upon binding. Understanding these intricate interactions is crucial for designing more potent and selective next-generation antidepressants.

Development of Didemethyl Citalopram as a Pharmacological Research Probe

A pharmacological research probe is a molecule with well-defined activity used to investigate the function of a specific biological target. While citalopram itself has been suggested as a promising tool for studying serotonergic function due to its high selectivity for serotonin reuptake inhibition, its metabolite, Didemethyl Citalopram, also holds potential in this arena. nih.govnih.gov

The development of Didemethyl Citalopram as a research probe involves several key aspects:

Characterizing its Selectivity Profile: Detailed in vitro studies are necessary to fully elucidate the binding affinities of Didemethyl Citalopram for a wide range of receptors and transporters. Although it is known to be a potent inhibitor of serotonin reuptake, a comprehensive understanding of its off-target effects is essential for its use as a specific probe. nih.gov

Radiolabeling for Imaging Studies: The synthesis of radiolabeled versions of Didemethyl Citalopram would enable its use in advanced imaging techniques like Positron Emission Tomography (PET). This would allow for the non-invasive visualization and quantification of its target engagement in the living brain, providing invaluable data on the pharmacokinetics and pharmacodynamics of the compound.

Probing Metabolizing Enzymes: Didemethyl Citalopram's formation is mediated by cytochrome P450 enzymes, particularly CYP2D6. sdu.dk Studying the kinetics of this metabolic pathway can provide insights into the activity of these enzymes, making Didemethyl Citalopram a potential probe for investigating CYP2D6 function and its genetic polymorphisms.

Knowledge Gaps and Emerging Research Avenues for Didemethyl Citalopram Hydrobromide

Despite the growing interest, significant knowledge gaps remain in our understanding of this compound, presenting exciting opportunities for future research.

Key Knowledge Gaps:

Stereospecific Activity: Citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram. nih.gov Consequently, Didemethyl Citalopram also exists as enantiomers. A critical area for future investigation is to delineate the distinct pharmacological properties and metabolic profiles of the individual S- and R-enantiomers of Didemethyl Citalopram.

Neurodevelopmental Impact: The effects of exposure to citalopram and its metabolites, including Didemethyl Citalopram, during early neurodevelopment are an area of active research and concern. frontiersin.org Further studies are needed to understand the potential long-term consequences of such exposure. frontiersin.org

Emerging Research Avenues:

Pharmacogenomics: Investigating how genetic variations in metabolizing enzymes (like CYP2D6 and CYP2C19) and the serotonin transporter influence the formation and activity of Didemethyl Citalopram could lead to more personalized antidepressant therapies. sdu.dkfda.gov

Metabolite-Drug Interactions: Further research is needed to explore the potential for Didemethyl Citalopram to interact with other medications, which could have significant clinical implications.

Comparative Metabolomics: Comparing the metabolic profiles of citalopram in different patient populations (e.g., by age, sex, or disease state) could reveal important differences in the formation and clearance of Didemethyl Citalopram. fda.gov

Q & A

Q. How can researchers identify and quantify Didemethyl Citalopram Hydrobromide using HPLC?

Utilize reversed-phase HPLC with a YMC Basic column (4.6 × 250 mm, 5 µm) and a mobile phase containing dodecyltrimethylammonium bromide (adjusted to pH 5.0 with phosphoric acid) and acetonitrile (30:70 ratio). Monitor retention times (e.g., ~28 minutes for citalopram derivatives) and validate system suitability with reference standards. Ensure resolution ≥2.0 between Didemethyl Citalopram and structurally similar impurities like Related Compound D .

Q. What analytical parameters are critical for validating the purity of this compound?

Key parameters include:

  • Chromatographic purity : ≤0.1% for individual impurities and ≤0.5% total impurities via HPLC (USP methods) .
  • Spectroscopic confirmation : Infrared absorption matching USP reference standards and bromide ion identification via silver nitrate reaction .
  • Water content : ≤1.0% using Karl Fischer titration to ensure anhydrous stability .

Q. How should researchers calculate impurity percentages in this compound samples?

Use the formula:

Impurity %=100×(CSCT)×(rirS)×(324.39405.30)×(1F)\text{Impurity \%} = 100 \times \left(\frac{C_S}{C_T}\right) \times \left(\frac{r_i}{r_S}\right) \times \left(\frac{324.39}{405.30}\right) \times \left(\frac{1}{F}\right)

Where CSC_S = concentration of impurity standard, CTC_T = test solution concentration, ri/rSr_i/r_S = peak response ratios, and FF = relative response factor (e.g., 1.0 for major impurities). Adjust for molecular weight differences between free base and hydrobromide salt .

Q. What storage conditions are recommended to maintain compound stability?

Store in sealed containers under controlled room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. For long-term stability, refrigerate at 2–8°C, as per USP guidelines for hydrobromide salts .

Advanced Research Questions

Q. How can researchers optimize HPLC methods to detect trace-level impurities (<0.05%) in this compound?

  • Sensitivity enhancement : Dilute test solutions to 0.0625 mg/mL and use diode-array detection (210–270 nm) to capture low-abundance peaks .
  • Column optimization : Test columns with varying pore sizes (e.g., 100 Å vs. 120 Å) to improve separation efficiency for polar impurities like hydroxylated metabolites .
  • Gradient elution : Adjust acetonitrile gradients (e.g., 20% to 50% over 40 minutes) to resolve co-eluting impurities .

Q. How to resolve contradictions in impurity profiling data across studies?

  • Cross-validate methods : Compare results using USP-defined relative retention times (e.g., 0.90 for Related Compound D vs. 1.0 for parent compound) .
  • Reanalyze with internal standards : Spike samples with deuterated analogs (e.g., Didemethyl Citalopram-d6 Hydrobromide) to confirm recovery rates and minimize matrix effects .

Q. What experimental designs are suitable for optimizing formulation stability (e.g., nasal gels)?

Use central composite design-response surface methodology to evaluate factors like poloxamer 407 concentration (15–25% w/v) and carbomer 940 (0.1–0.3% w/v). Measure gelling temperature (target: 32–35°C) and in vitro release kinetics (e.g., Franz diffusion cell) to balance viscosity and drug release .

Q. How to differentiate this compound from other metabolites in pharmacokinetic studies?

  • LC-MS/MS : Employ selective ion monitoring (SIM) for m/z 383.29 (Didemethyl Citalopram) and 324.39 (parent compound) with a collision energy of 20–25 eV .
  • Isotopic labeling : Use deuterated internal standards (e.g., Didemethyl Citalopram-d6) to distinguish from endogenous compounds .

Q. What strategies address discrepancies in reported water solubility values for this compound?

  • pH-dependent studies : Measure solubility across pH 1.2–7.4 using shake-flask methods. Account for hydrobromide salt dissociation in acidic media .
  • Thermodynamic modeling : Apply the van’t Hoff equation to correlate temperature (10–40°C) and solubility, adjusting for ionic strength .

Q. How to design forced degradation studies to identify degradation pathways?

Expose the compound to:

  • Acid/Base Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : 1.2 million lux-hours UV/visible light.
    Analyze degradation products via HPLC-PDA and high-resolution MS to identify cleavage products (e.g., demethylated or ring-opened derivatives) .

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